![molecular formula C6H5ClN4 B1429575 2-氯-7H-吡咯并[2,3-d]嘧啶-4-胺 CAS No. 1192711-88-8](/img/structure/B1429575.png)
2-氯-7H-吡咯并[2,3-d]嘧啶-4-胺
描述
“2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1192711-88-8 . It has a molecular weight of 168.59 . It is a solid substance at room temperature .
Physical And Chemical Properties Analysis
“2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine” is a solid substance at room temperature . It has a molecular weight of 168.59 . The compound is stored in a refrigerator .科学研究应用
合成和结构分析2-氯-7H-吡咯并[2,3-d]嘧啶-4-胺及其衍生物在各种杂环化合物的合成中用作关键中间体。Asaftei 等人 (2009) 探索了两种 9-(2-溴乙基)-取代的 7-脱氮嘌呤的合成和晶体结构,展示了该化合物在核碱阴离子烷基化中的用途及其根据取代基的不同结构定位。这项工作强调了氯吡咯嘧啶在创建多样分子框架中的结构多功能性和反应性 Asaftei 等人,2009。
药物中间体该化合物在药物研究中充当基础化学品,有助于合成对开发新药至关重要的中间体。例如,Davoodnia 等人 (2013) 通过环缩合制备了新的 2-芳基-7H-吡咯并[2,3-d]嘧啶-4-胺,即 7-脱氮腺嘌呤的衍生物,突出了其在创建生物活性分子中的潜力。他们的工作强调了此类中间体在发现和开发新型治疗剂中的重要性 Davoodnia 等人,2013。
催化和反应机理对该化合物反应性的探索提供了对新型催化方法和反应机理的见解。Jørgensen 等人 (1985) 详细介绍了取代的 7H-吡咯并[2,3-d]嘧啶-4-胺的一步合成,利用五氧化二磷在有机合成中。这种方法不仅为合成此类胺衍生物提供了简化的途径,而且还有助于理解催化剂在促进杂环化合物形成中的作用 Jørgensen 等人,1985。
核苷类似物和抗病毒研究2-氯-7H-吡咯并[2,3-d]嘧啶-4-胺的多功能性延伸到合成具有潜在抗病毒应用的核苷类似物。Pudlo 等人 (1990) 对某些 4-取代和 4,5-二取代吡咯并[2,3-d]嘧啶的合成和抗增殖以及抗病毒活性进行的研究强调了该化合物在开发病毒疾病治疗中的作用。他们的发现突出了该化合物作为具有显着生物活性的分子骨架的能力 Pudlo 等人,1990。
安全和危害
作用机制
Target of Action
The primary target of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine Similar compounds have been reported to target kinases involved in disease pathways
Mode of Action
The exact mode of action of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine It’s suggested that similar compounds can be tailored to inhibit specific kinases involved in disease pathways . This inhibition is likely achieved through the compound’s interaction with its targets, leading to changes in their function .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine Similar compounds have been reported to interfere with the jak – signal transducer and activator of transcription protein (stat) signal pathway , which is involved in cell division, death, and tumor formation processes .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine The optimization of lipophilic substitution within a series of similar compounds provided atp-competitive, nano-molar inhibitors . This suggests that the compound’s pharmacokinetic properties may be influenced by its chemical structure.
Result of Action
The molecular and cellular effects of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine Similar compounds have been reported to promote both cell proliferation and survival
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine Similar compounds have been reported to exhibit stability under normal temperature and humidity conditions . They may decompose in the presence of strong acids or alkalis .
生化分析
Biochemical Properties
2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine is with kinases, which are enzymes that catalyze the transfer of phosphate groups. This compound has been shown to inhibit certain kinases, thereby affecting phosphorylation processes within the cell . Additionally, 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine interacts with nucleic acids, influencing DNA and RNA synthesis and repair mechanisms .
Cellular Effects
The effects of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinase activity . By inhibiting specific kinases, 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine can alter gene expression and cellular metabolism . For instance, it can lead to the downregulation of genes involved in cell proliferation and survival, thereby inducing apoptosis in certain cancer cell lines .
Molecular Mechanism
At the molecular level, 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity by binding to the ATP-binding site of the enzyme . This binding prevents the transfer of phosphate groups, thereby disrupting phosphorylation-dependent signaling pathways . Additionally, 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine can interact with nucleic acids, leading to changes in gene expression by affecting transcription and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine have been studied over various time periods. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods . Degradation can occur under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine vary with different dosages in animal models. At lower doses, this compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of careful dosage optimization in therapeutic applications of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine .
Metabolic Pathways
2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine is involved in several metabolic pathways, primarily those related to nucleotide metabolism . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via nucleoside transporters, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine within tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine is critical for its activity and function. This compound has been found to localize primarily in the nucleus, where it can interact with nucleic acids and nuclear proteins . Targeting signals and post-translational modifications play a role in directing 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine to specific subcellular compartments, thereby influencing its biochemical and cellular effects .
属性
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-6-10-4(8)3-1-2-9-5(3)11-6/h1-2H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGLNWQATTZNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC(=C21)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733283 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192711-88-8 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Pyrrolidin-3-yloxy)benzo[d]oxazole hydrochloride](/img/structure/B1429492.png)
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1429496.png)
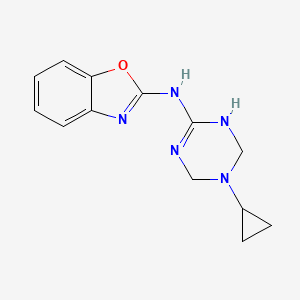


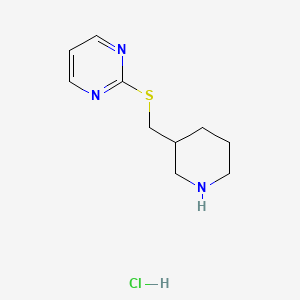
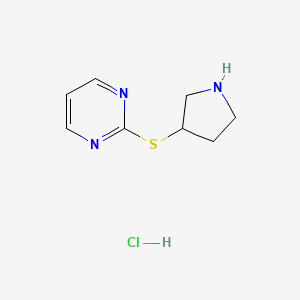
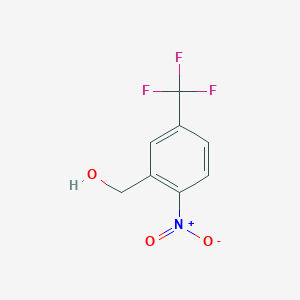
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B1429504.png)
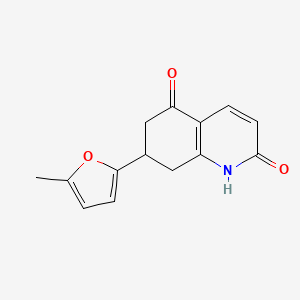
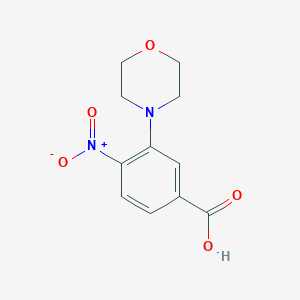

![3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B1429511.png)
![4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B1429514.png)
